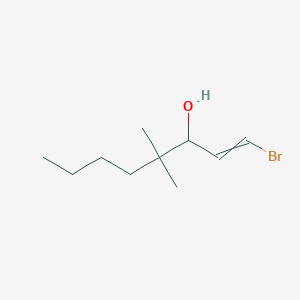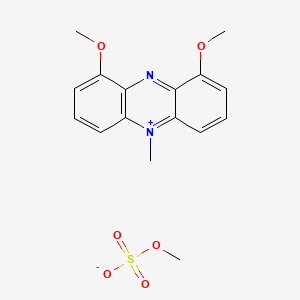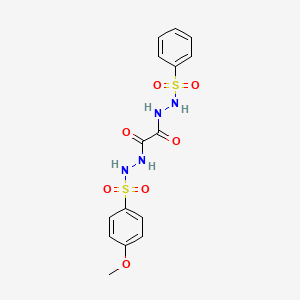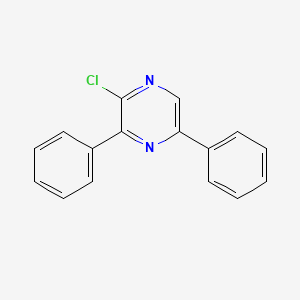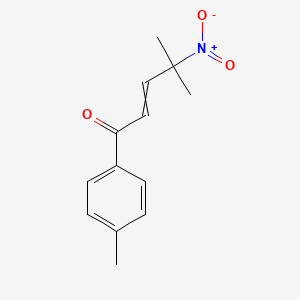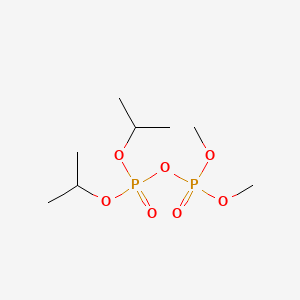
Pyrophosphoric acid, P,P-diisopropyl P',P'-dimethyl tetraester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrophosphoric acid, P,P-diisopropyl P’,P’-dimethyl tetraester is a chemical compound that belongs to the class of pyrophosphates. It is an ester derivative of pyrophosphoric acid, which is known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both isopropyl and dimethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrophosphoric acid, P,P-diisopropyl P’,P’-dimethyl tetraester typically involves the esterification of pyrophosphoric acid with isopropyl and dimethyl alcohols. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction can be represented as: [ \text{H}_4\text{P}_2\text{O}_7 + 2 \text{C}_3\text{H}_7\text{OH} + 2 \text{CH}_3\text{OH} \rightarrow \text{(C}_3\text{H}_7\text{O)}_2\text{P}_2\text{O}_7(\text{CH}_3\text{O)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes where pyrophosphoric acid is reacted with the alcohols in a controlled environment. The reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: Pyrophosphoric acid, P,P-diisopropyl P’,P’-dimethyl tetraester can undergo oxidation reactions, where the ester groups are oxidized to form corresponding acids.
Reduction: The compound can be reduced to form lower oxidation state phosphorus compounds.
Substitution: Ester groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts such as acids or bases to facilitate the exchange of functional groups.
Major Products:
Oxidation: Formation of pyrophosphoric acid derivatives.
Reduction: Formation of phosphorous acid derivatives.
Substitution: Formation of various substituted pyrophosphoric acid esters.
Scientific Research Applications
Pyrophosphoric acid, P,P-diisopropyl P’,P’-dimethyl tetraester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a component in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which pyrophosphoric acid, P,P-diisopropyl P’,P’-dimethyl tetraester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester groups facilitate the binding of the compound to specific sites, thereby modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Pyrophosphoric Acid: The parent compound, which lacks the ester groups.
Dimethyl Pyrophosphate: A similar compound with only dimethyl ester groups.
Diisopropyl Pyrophosphate: A similar compound with only isopropyl ester groups.
Uniqueness: Pyrophosphoric acid, P,P-diisopropyl P’,P’-dimethyl tetraester is unique due to the presence of both isopropyl and dimethyl ester groups, which confer distinct chemical and physical properties. This dual ester structure enhances its reactivity and makes it suitable for a broader range of applications compared to its simpler counterparts.
Properties
CAS No. |
40731-72-4 |
|---|---|
Molecular Formula |
C8H20O7P2 |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
dimethoxyphosphoryl dipropan-2-yl phosphate |
InChI |
InChI=1S/C8H20O7P2/c1-7(2)13-17(10,14-8(3)4)15-16(9,11-5)12-6/h7-8H,1-6H3 |
InChI Key |
FOICLFXMGGCWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


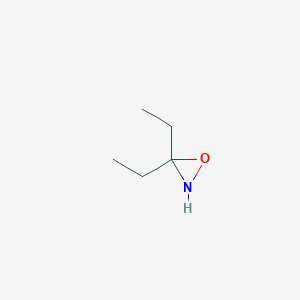
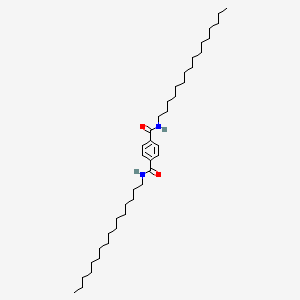
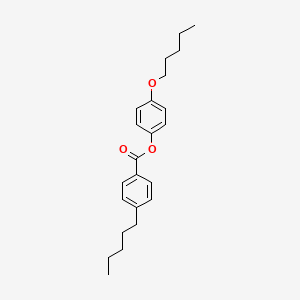
![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)

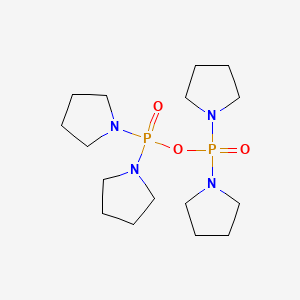
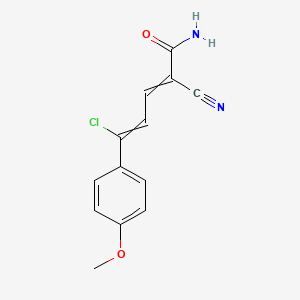

![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
